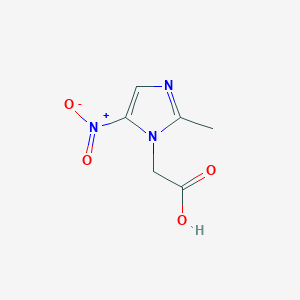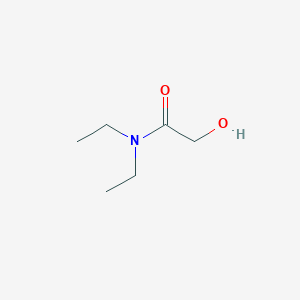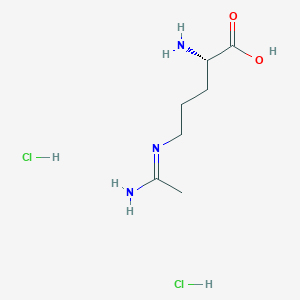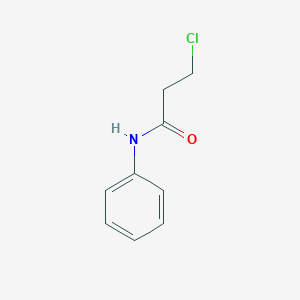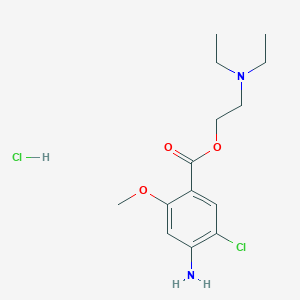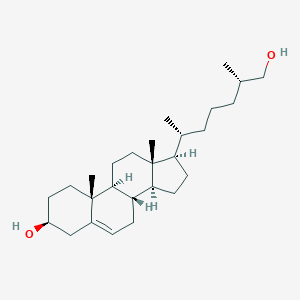
1-(3,4-Dichlorophenyl)urea
Overview
Description
1-(3,4-Dichlorophenyl)urea is a chemical compound with the molecular formula C7H6Cl2N2O. It is known for its applications in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a urea group attached to a 3,4-dichlorophenyl ring, making it a versatile molecule with significant industrial and scientific importance.
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Dichlorophenyl)urea is the photosystem II in plants . Specifically, it binds to the Q B plastoquinone binding site of photosystem II . This system plays a crucial role in the photosynthetic process, which is essential for the survival and growth of plants .
Mode of Action
This compound acts by inhibiting the electron flow from photosystem II to plastoquinone . By blocking this site, it interrupts the photosynthetic electron transport chain, thereby reducing the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) .
Pharmacokinetics
Its solubility in water is reported to be 42 mg/l , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of the action of this compound is the inhibition of photosynthesis. This leads to a reduction in the plant’s ability to convert light energy into chemical energy, which can ultimately lead to the death of the plant . This property is why this compound is often used as an herbicide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by factors such as soil type, temperature, and rainfall . Additionally, its widespread presence in soil, sediment, and aquatic environments due to its use as a herbicide can pose a threat to non-target crops, animals, humans, and ecosystems .
Biochemical Analysis
Biochemical Properties
Diuron interacts with various enzymes and proteins in biochemical reactions. It is biodegraded aerobically by two successive N-demethylation reactions followed by the cleavage of the amide bond leading to the formation of 3,4-dichloroaniline (3,4-DCA), a highly toxic metabolite affecting cell growth .
Cellular Effects
Diuron has significant effects on various types of cells and cellular processes. It inhibits the Hill reaction in photosynthesis by limiting the production of high-energy compounds such as adenosine triphosphate (ATP) used for various metabolic processes . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, diuron exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The degradation of diuron proceeds via the formation of dealkylated metabolites to form 3,4-dichloroaniline (3,4-DCA) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diuron change over time. It is relatively persistent in soil with a half-life of 90–180 days, which varies from several weeks to years in different types of soil environment affected by pH, temperature, moisture content, and soil matrix .
Metabolic Pathways
Diuron is involved in metabolic pathways that interact with enzymes or cofactors. It is biodegraded by urea bridge cleavage, dehalogenation, deamination, and ring opening, and finally cis, cis -muconic acid is generated .
Transport and Distribution
Diuron is easily taken up from the soil by the root system of plants and rapidly translocated into their stems and leaves via xylem by transpiration
Subcellular Localization
It is known to block the binding sites of plastid quinones in photosynthetic system II , suggesting its localization in the chloroplasts of plant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with ammonia or an amine to yield the desired urea derivative . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated aromatic compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines.
Scientific Research Applications
1-(3,4-Dichlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)urea can be compared with other similar compounds, such as:
Diuron: Another phenylurea herbicide with similar inhibitory effects on photosynthesis.
Chlortoluron: A related herbicide with a different substitution pattern on the phenyl ring.
Triclocarban: A compound with antimicrobial properties, structurally similar due to the presence of dichlorophenyl groups.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYESCLHCWJKRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041468 | |
| Record name | N-(3,4-Dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2327-02-8 | |
| Record name | N-(3,4-Dichlorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2327-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,4-Dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dichlorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





